4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride
CAS No.: 1423025-92-6
Cat. No.: VC6834897
Molecular Formula: C7H6ClNO5S
Molecular Weight: 251.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423025-92-6 |
|---|---|
| Molecular Formula | C7H6ClNO5S |
| Molecular Weight | 251.64 |
| IUPAC Name | 4-hydroxy-2-methyl-5-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H6ClNO5S/c1-4-2-6(10)5(9(11)12)3-7(4)15(8,13)14/h2-3,10H,1H3 |
| Standard InChI Key | XIDSCCOEXACQPJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Properties
The compound’s IUPAC name, 4-hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride, reflects the positions of its substituents on the aromatic ring. The sulfonyl chloride group () at position 1, hydroxyl () at position 4, methyl () at position 2, and nitro () at position 5 create a multifunctional structure with distinct electronic and steric properties. The presence of electron-withdrawing groups (nitro and sulfonyl chloride) and an electron-donating hydroxyl group influences its reactivity in substitution and redox reactions .
Key physicochemical properties include:
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Molecular Formula:
Reactivity and Chemical Transformations
The compound’s reactivity is dominated by its sulfonyl chloride group, which participates in nucleophilic substitutions, and the nitro group, which can undergo reduction.
Key Reaction Pathways:
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Nucleophilic Substitution:
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Reduction of Nitro Group:
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Oxidation of Hydroxyl Group:
Applications in Medicinal Chemistry
Sulfonamide derivatives, synthesized from sulfonyl chlorides like this compound, are prominent in drug development. For instance, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives exhibit nM potency against 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and cancer . While direct studies on 4-hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride are lacking, its structural similarity to validated pharmacophores suggests potential in:
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Antimicrobial Agents: Sulfonamides derived from analogous chlorides show activity against E. coli and S. aureus (MIC: 7.81–8.00 μg/mL) .
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Enzyme Inhibitors: The nitro group may enhance binding to iron-containing enzymes like LOX via electron-withdrawing effects .
Comparative Analysis with Structural Analogs
The hydroxyl group in 4-hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride enhances its solubility in polar aprotic solvents (e.g., DMSO) compared to methoxy or methyl analogs .
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